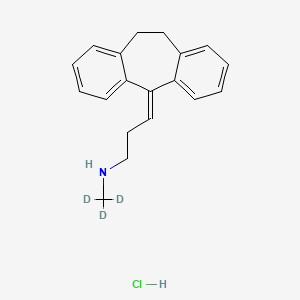
ortho-Hydroxy-Atorvastatin-d5-Calciumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of ortho-hydroxy atorvastatin, a metabolite of atorvastatin. Atorvastatin is a widely used statin medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis. The deuterated form is used as an internal standard in mass spectrometry for the quantification of atorvastatin .
Wissenschaftliche Forschungsanwendungen
Ortho-hydroxy atorvastatin-d5 calcium salt is used extensively in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: In studies related to cholesterol metabolism and lipid biosynthesis.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of atorvastatin.
Industry: In the quality control and standardization of pharmaceutical formulations containing atorvastatin
Wirkmechanismus
Target of Action
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a deuterated compound of Ortho-Hydroxy Atorvastatin Calcium Salt . The primary target of this compound is the enzyme HMG-CoA reductase , which plays a crucial role in the mevalonate pathway of cholesterol synthesis .
Mode of Action
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt, like Atorvastatin, is a competitive inhibitor of the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the endogenous production of cholesterol in the liver .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Pharmacokinetics
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is formed from Atorvastatin by the cytochrome P450 (CYP) isoform CYP3A4 It is known that deuterium substitution can potentially affect a drug’s pharmacokinetics and metabolic profile .
Result of Action
The primary result of the action of Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a significant reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decreased risk of developing cardiovascular diseases, such as myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of Ortho-Hydroxy Atorvastatin-d5 Calcium Salt can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP3A4 enzyme could potentially affect the metabolism of this compound . .
Biochemische Analyse
Biochemical Properties
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for the synthesis of cholesterol. By inhibiting this enzyme, ortho-Hydroxy Atorvastatin-d5 Calcium Salt reduces the production of cholesterol in the liver. The compound interacts with various biomolecules, including lipoproteins and other enzymes involved in lipid metabolism .
Cellular Effects
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce the levels of low-density lipoprotein cholesterol in hepatocytes, thereby decreasing the risk of atherosclerosis. Additionally, ortho-Hydroxy Atorvastatin-d5 Calcium Salt affects the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
The molecular mechanism of ortho-Hydroxy Atorvastatin-d5 Calcium Salt involves its binding to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby inhibiting its activity. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The compound also affects the expression of genes involved in cholesterol synthesis and uptake, further reducing cholesterol levels in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ortho-Hydroxy Atorvastatin-d5 Calcium Salt change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the compound maintains its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase for several hours in vitro. Long-term effects on cellular function include sustained reductions in cholesterol synthesis and alterations in gene expression related to lipid metabolism .
Dosage Effects in Animal Models
The effects of ortho-Hydroxy Atorvastatin-d5 Calcium Salt vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, it may lead to toxic effects, including liver damage and muscle toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no further reduction in cholesterol levels is achieved .
Metabolic Pathways
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is involved in the mevalonate pathway, where it inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate and subsequent cholesterol production. The compound also interacts with other enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, ortho-Hydroxy Atorvastatin-d5 Calcium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake into hepatocytes. The compound’s localization and accumulation within the liver are crucial for its efficacy in reducing cholesterol levels .
Subcellular Localization
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is primarily localized in the endoplasmic reticulum of hepatocytes, where it exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The compound’s activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ortho-hydroxy atorvastatin-d5 calcium salt involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the synthesis of atorvastatin, followed by hydroxylation at the ortho position and subsequent deuteration. The final step involves the formation of the calcium salt .
Industrial Production Methods: Industrial production of ortho-hydroxy atorvastatin-d5 calcium salt follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ortho-hydroxy atorvastatin-d5 calcium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly used.
Major Products: The major products formed from these reactions include various derivatives of atorvastatin, such as ketones, alcohols, and substituted compounds .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin Calcium Salt: The parent compound used to lower cholesterol levels.
Para-Hydroxy Atorvastatin Calcium Salt: Another metabolite of atorvastatin with similar properties.
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt: A deuterated form with two hydroxyl groups
Uniqueness: Ortho-hydroxy atorvastatin-d5 calcium salt is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analyses. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies .
Eigenschaften
CAS-Nummer |
265989-47-7 |
|---|---|
Molekularformel |
C66H58D10CaF2N4O12 |
Molekulargewicht |
1199.42 |
Aussehen |
Off white solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
214217-86-6 (unlabelled) |
Tag |
Atorvastatin Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


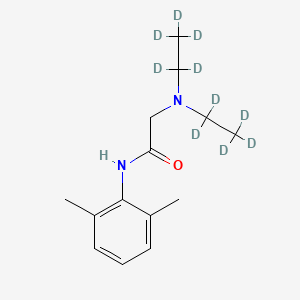

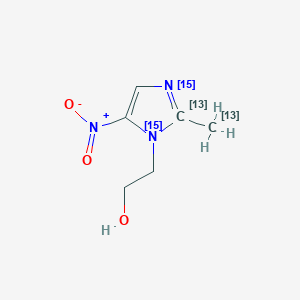
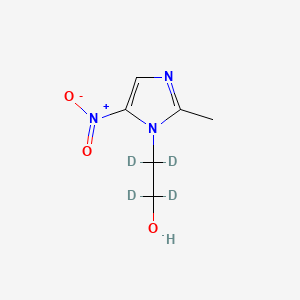
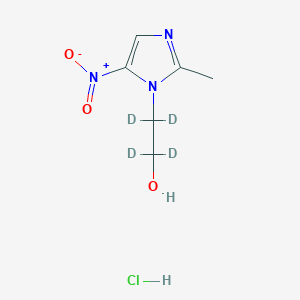
![Norgestimate-[d6]](/img/structure/B602511.png)
